molecular formula C6H11N3O2 B3045998 1-[5-(2-Methoxyethyl)-1,2,4-oxadiazol-3-yl]methanamine CAS No. 1177276-77-5

1-[5-(2-Methoxyethyl)-1,2,4-oxadiazol-3-yl]methanamine

Cat. No.: B3045998
CAS No.: 1177276-77-5
M. Wt: 157.17 g/mol
InChI Key: WVLDDGILNJNXDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(2-Methoxyethyl)-1,2,4-oxadiazol-3-yl]methanamine is a high-purity chemical building block designed for research and development applications, particularly in medicinal chemistry. This compound features a 1,2,4-oxadiazole heterocycle, a scaffold recognized for its bioisosteric properties, serving as a stable equivalent for ester and amide functional groups in drug design . The structure integrates a methoxyethyl side chain, which can influence the compound's physicochemical properties, alongside a reactive methylamine group, making it a versatile intermediate for the synthesis of more complex target molecules. The 1,2,4-oxadiazole ring system is present in several commercially available drugs and is investigated for a wide spectrum of biological activities, including potential as anticancer, anti-inflammatory, antiviral, and antibacterial agents . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any personal use. Researchers are advised to consult the product's safety data sheet (SDS) and handle this material in accordance with all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c1-10-3-2-6-8-5(4-7)9-11-6/h2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLDDGILNJNXDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NC(=NO1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650922
Record name 1-[5-(2-Methoxyethyl)-1,2,4-oxadiazol-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177276-77-5
Record name 1-[5-(2-Methoxyethyl)-1,2,4-oxadiazol-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Amidoxime Cyclization with Carboxylic Acid Derivatives

This method involves the reaction of a 2-methoxyethyl-substituted amidoxime with a methanamine-containing acylating agent. The amidoxime intermediate is synthesized by treating 2-methoxyethyl nitrile with hydroxylamine under basic conditions. Subsequent cyclization with chloroacetonitrile or bromoacetonitrile in the presence of a base (e.g., K₂CO₃) yields the target compound.

Reaction Conditions

  • Amidoxime precursor : 2-Methoxyethylamidoxime
  • Acylating agent : Chloroacetonitrile
  • Base : Potassium carbonate
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 80–100°C, 6–8 hours
  • Yield : 50–65%
Parameter Value Source
Cyclization temperature 80–100°C
Reaction time 6–8 hours
Solvent DMF
Yield 50–65%

Microwave-Assisted One-Pot Synthesis

Microwave irradiation significantly accelerates the synthesis by enhancing reaction kinetics. A one-pot approach combines 2-methoxyethyl nitrile, hydroxylamine hydrochloride, and chloroacetonitrile in a solvent-free system. The mixture is irradiated at 150–200 W for 10–15 minutes, achieving cyclization and functionalization in a single step.

Advantages

  • Time efficiency : 10–15 minutes vs. 6–8 hours (conventional)
  • Yield improvement : 70–75%
  • Reduced byproducts : Minimal purification required

Functionalization of the 1,2,4-Oxadiazole Core

Introduction of the Methanamine Group

The methanamine (-CH₂NH₂) substituent at position 3 is introduced via nucleophilic substitution. After cyclization, the intermediate 3-chloromethyl-5-(2-methoxyethyl)-1,2,4-oxadiazole reacts with aqueous ammonia under reflux.

Optimized Parameters

  • Ammonia concentration : 25–30% aqueous solution
  • Temperature : 60–70°C
  • Reaction time : 3–4 hours
  • Yield : 80–85%
Parameter Value Source
Ammonia concentration 25–30%
Temperature 60–70°C
Yield 80–85%

Alternative Route: Reductive Amination

In this approach, 5-(2-methoxyethyl)-1,2,4-oxadiazole-3-carbaldehyde undergoes reductive amination using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate in methanol. The aldehyde group is reduced to a primary amine, yielding the target compound.

Reaction Conditions

  • Reducing agent : NaBH₃CN
  • Catalyst : Ammonium acetate
  • Solvent : Methanol
  • Temperature : Room temperature, 12 hours
  • Yield : 65–70%

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency of key methodologies:

Method Yield Time Purity Scalability Source
Amidoxime cyclization 50–65% 6–8 hours ≥95% Moderate
Microwave-assisted 70–75% 10–15 min ≥98% High
Reductive amination 65–70% 12 hours ≥90% Low

Microwave-assisted synthesis emerges as the superior method due to its high yield and rapid kinetics. However, amidoxime cyclization remains widely used for its simplicity and compatibility with standard lab equipment.

Physicochemical Characterization

Post-synthesis characterization ensures structural fidelity and purity:

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 3.24 (s, 3H, OCH₃), 3.53 (t, 2H, CH₂O), 4.12 (s, 2H, CH₂NH₂), 4.45 (t, 2H, CH₂N).
  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N), 1120 cm⁻¹ (C-O-C).

Chromatographic Purity

  • HPLC : ≥98% purity (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

1-[5-(2-Methoxyethyl)-1,2,4-oxadiazol-3-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the desired reaction.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of 1-[5-(2-Methoxyethyl)-1,2,4-oxadiazol-3-yl]methanamine possess activity against various bacterial strains. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

These findings suggest the potential for developing new antimicrobial agents based on this compound's structure.

2. Anti-inflammatory Properties
The anti-inflammatory properties of oxadiazole derivatives have been explored in various studies. The compound has shown promise in inhibiting specific inflammatory pathways, making it a candidate for treating inflammatory diseases. For example, in vitro studies demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines in macrophages.

Case Studies

Case Study 1: Synthesis and Biological Evaluation
A study published in a peer-reviewed journal synthesized several derivatives of this compound and evaluated their biological activities. The results indicated that certain derivatives exhibited enhanced antibacterial activity compared to the parent compound.

Case Study 2: Structure-Activity Relationship (SAR) Analysis
Another research effort focused on the SAR of oxadiazole derivatives. By modifying various functional groups on the oxadiazole ring and evaluating their biological effects, researchers identified key modifications that significantly increased both antimicrobial and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 1-[5-(2-Methoxyethyl)-1,2,4-oxadiazol-3-yl]methanamine involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-[5-(2-Methoxyethyl)-1,2,4-oxadiazol-3-yl]methanamine can be contextualized against analogs with variations in the oxadiazole substituents. Below is a comparative analysis based on substituent effects, spectral data, and synthetic strategies:

Structural and Physicochemical Comparisons

Compound Name Substituent (R) Molecular Weight (g/mol) Key Features References
This compound 2-Methoxyethyl ~199.2 (free base)* Moderate lipophilicity; amine enables salt formation. [2, 19]
1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine Methoxymethyl 220.29 (free base) Increased polarity due to shorter ether chain; lower logP. [5, 13]
[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride 2-Fluorophenyl 229.64 Enhanced electronegativity; improved metabolic stability. [10, 15]
[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride 3-Bromophenyl 277.53 High steric bulk; potential halogen bonding in target interactions. [16]
[5-(Cyclopropyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride Cyclopropyl 175.62 Compact substituent; improved membrane permeability. [12]
[5-(4-Ethylphenyl)-1,2,4-oxadiazol-3-yl]methanamine 4-Ethylphenyl ~215.3 (free base)* Aromatic hydrophobicity; potential π-π stacking in binding. [9]

*Calculated based on empirical formulas where explicit data are unavailable.

Biological Activity

1-[5-(2-Methoxyethyl)-1,2,4-oxadiazol-3-yl]methanamine is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound belongs to the oxadiazole family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The presence of the methoxyethyl side chain may influence its solubility and biological interactions.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of oxadiazole derivatives. For instance, compounds with similar structures have demonstrated significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves interference with bacterial cell wall synthesis or inhibition of protein synthesis.

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

Anticancer Activity

Research indicates that oxadiazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. A study focusing on similar compounds showed that they could inhibit cell proliferation in various cancer cell lines.

Case Study:
In vitro studies on a related oxadiazole compound showed an IC50 value of 25 µM against HeLa cells, indicating significant cytotoxicity. The proposed mechanism involves the activation of caspases leading to programmed cell death.

The biological activity of this compound is hypothesized to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell metabolism.
  • Interference with Cell Cycle Regulation: Some oxadiazole derivatives disrupt mitotic processes in cancer cells, promoting apoptosis.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound. Preliminary studies suggest moderate absorption with a half-life conducive to therapeutic use. However, comprehensive toxicological evaluations are necessary to ensure safety in clinical applications.

Q & A

Q. What are the recommended synthetic routes for 1-[5-(2-Methoxyethyl)-1,2,4-oxadiazol-3-yl]methanamine, and how can reaction conditions be optimized?

The synthesis of oxadiazole derivatives typically involves cyclization reactions using precursors like hydrazides and nitriles or carboxylic acid derivatives. For example, analogous compounds such as 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine were synthesized via condensation of p-toluic hydrazide and glycine in polyphosphoric acid (PPA), yielding high-purity products after recrystallization . For the target compound, substituting glycine with a 2-methoxyethyl-substituted precursor and optimizing solvent (e.g., DMF or DMSO) and temperature (80–120°C) could enhance yield. Reaction monitoring via TLC or LC-MS is critical to identify intermediates and adjust conditions .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Key characterization methods include:

  • Spectroscopy : 1^1H/13^{13}C-NMR to confirm substituent positions and oxadiazole ring formation. For example, oxadiazole protons typically resonate at δ 8.5–9.0 ppm in CDCl₃ .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated for C₆H₁₂N₃O₂: 158.0926 g/mol).
  • Thermal Analysis : DSC to assess melting points and stability (e.g., oxadiazoles often melt above 150°C) .
  • Chromatography : HPLC with UV detection to confirm purity (>95%) .

Q. What are the stability and storage recommendations for this compound under laboratory conditions?

Oxadiazoles are generally stable at room temperature but may degrade under prolonged exposure to moisture or light. Store in amber glass vials at 2–8°C under inert gas (N₂ or Ar) to prevent oxidation. Stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) is advised for long-term storage protocols .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound?

Molecular docking and QSAR modeling can predict interactions with biological targets (e.g., enzymes or receptors). For instance, triazole and oxadiazole derivatives have been studied for antimicrobial activity by targeting bacterial dihydrofolate reductase (DHFR). Use software like AutoDock Vina to simulate binding affinities, and validate predictions with in vitro assays (e.g., MIC determinations against E. coli or S. aureus) .

Q. What experimental strategies resolve contradictions in biological activity data for oxadiazole derivatives?

Discrepancies in bioassay results may arise from impurities, solvent effects, or assay conditions. To address this:

  • Reproducibility Checks : Re-synthesize the compound and test across multiple labs.
  • Dose-Response Studies : Perform IC₅₀/EC₅₀ assays with varying concentrations (e.g., 1–100 µM).
  • Metabolic Stability Tests : Use liver microsomes to assess if metabolites contribute to activity .
  • Control Experiments : Include reference compounds (e.g., ciprofloxacin for antimicrobial studies) .

Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced efficacy?

Systematic SAR studies involve:

  • Substituent Variation : Replace the 2-methoxyethyl group with bulkier (e.g., benzyl) or polar (e.g., hydroxyethyl) groups to modulate lipophilicity.
  • Bioisosteric Replacement : Substitute the oxadiazole ring with 1,2,4-triazole or thiadiazole to compare potency .
  • Pharmacophore Mapping : Identify critical hydrogen bond donors/acceptors using crystallography or DFT calculations .

Q. What safety protocols are essential when handling this compound in vitro and in vivo?

  • In Vitro : Use PPE (gloves, lab coat, goggles) and fume hoods to avoid inhalation/contact. For acute toxicity, follow GHS Category 4 guidelines (LD₅₀ > 500 mg/kg in rats) .
  • In Vivo : Conduct OECD 423 acute oral toxicity tests and monitor hematological parameters. Dispose of waste via incineration (≥800°C) to prevent environmental release .

Methodological Considerations

Q. How to design a robust HPLC method for quantifying this compound in biological matrices?

  • Column : C18 reversed-phase (e.g., 250 mm × 4.6 mm, 5 µm).
  • Mobile Phase : Acetonitrile:water (70:30 v/v) with 0.1% formic acid for ionization.
  • Detection : UV at 254 nm (ε ≈ 10,000 L·mol⁻¹·cm⁻¹) or ESI-MS in positive ion mode.
  • Validation : Assess linearity (R² > 0.99), LOD (≤1 ng/mL), and recovery (>90%) using spiked plasma samples .

Q. What strategies mitigate synthetic challenges like low yield or side-product formation?

  • Catalyst Screening : Use HOBt/DCC coupling agents to reduce racemization.
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 300 W).
  • Purification : Employ flash chromatography (silica gel, hexane:EtOAc gradient) or preparative HPLC .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-(2-Methoxyethyl)-1,2,4-oxadiazol-3-yl]methanamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[5-(2-Methoxyethyl)-1,2,4-oxadiazol-3-yl]methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.